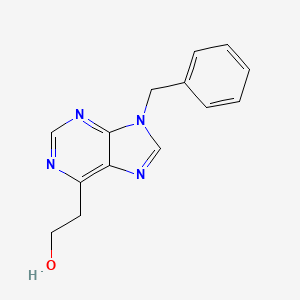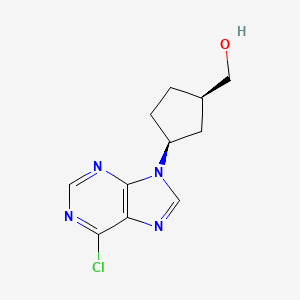
Cyclopentanemethanol, 3-(6-chloro-9H-purin-9-yl)-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cis-3-(6-chloro-9H-purin-9-yl)cyclopentyl)methanol is a chemical compound with the molecular formula C11H13ClN4O and a molecular weight of 252.7 g/mol . This compound is characterized by the presence of a purine ring substituted with a chloro group and a cyclopentylmethanol moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of (Cis-3-(6-chloro-9H-purin-9-yl)cyclopentyl)methanol involves several steps. One common synthetic route includes the reaction of 6-chloropurine with cyclopentylmethanol under specific reaction conditions . The reaction typically requires a catalyst and may involve heating to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Analyse Chemischer Reaktionen
(Cis-3-(6-chloro-9H-purin-9-yl)cyclopentyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group in the purine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
(Cis-3-(6-chloro-9H-purin-9-yl)cyclopentyl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the field of antiviral and anticancer agents.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (Cis-3-(6-chloro-9H-purin-9-yl)cyclopentyl)methanol involves its interaction with specific molecular targets. The purine ring structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
(Cis-3-(6-chloro-9H-purin-9-yl)cyclopentyl)methanol can be compared with other similar compounds, such as:
6-chloropurine: Lacks the cyclopentylmethanol moiety, making it less complex.
Cyclopentylmethanol: Does not have the purine ring, limiting its biological activity.
Other purine derivatives: May have different substituents, affecting their chemical and biological properties.
The uniqueness of (Cis-3-(6-chloro-9H-purin-9-yl)cyclopentyl)methanol lies in its specific combination of a purine ring with a chloro group and a cyclopentylmethanol moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
118237-76-6 |
|---|---|
Molekularformel |
C11H13ClN4O |
Molekulargewicht |
252.70 g/mol |
IUPAC-Name |
[(1R,3S)-3-(6-chloropurin-9-yl)cyclopentyl]methanol |
InChI |
InChI=1S/C11H13ClN4O/c12-10-9-11(14-5-13-10)16(6-15-9)8-2-1-7(3-8)4-17/h5-8,17H,1-4H2/t7-,8+/m1/s1 |
InChI-Schlüssel |
URIZOAAZYRTGSQ-SFYZADRCSA-N |
Isomerische SMILES |
C1C[C@@H](C[C@@H]1CO)N2C=NC3=C2N=CN=C3Cl |
Kanonische SMILES |
C1CC(CC1CO)N2C=NC3=C2N=CN=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



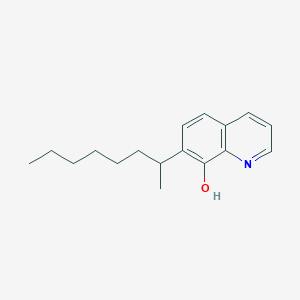
![N'-(Acetyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11859515.png)
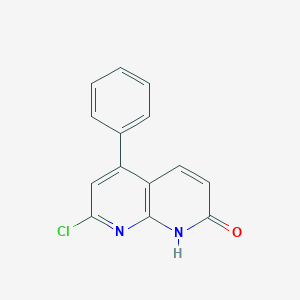

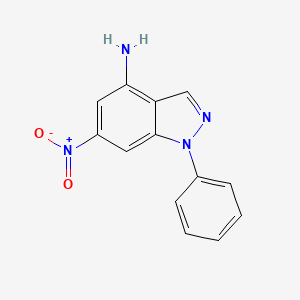
![2-(2-Fluorobenzyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B11859525.png)

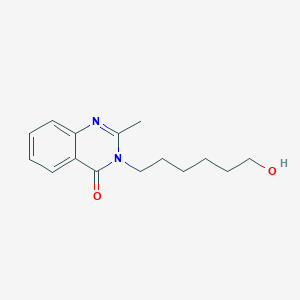
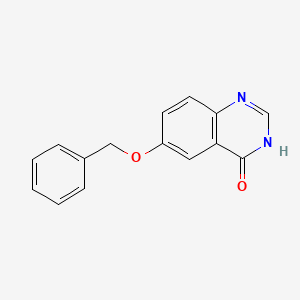
![Aziridine, 2-(bromomethyl)-1-[(2-chlorophenyl)methyl]-](/img/structure/B11859558.png)

![(2R)-3-Methyl-2-{[tri(propan-2-yl)silyl]oxy}butanal](/img/structure/B11859578.png)
